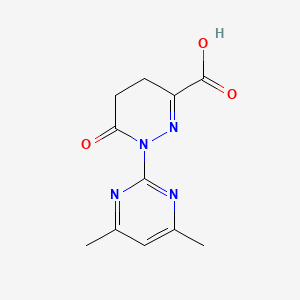1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
CAS No.:
Cat. No.: VC17633175
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12N4O3 |
|---|---|
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N4O3/c1-6-5-7(2)13-11(12-6)15-9(16)4-3-8(14-15)10(17)18/h5H,3-4H2,1-2H3,(H,17,18) |
| Standard InChI Key | TVKQBUMGOLIVRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2C(=O)CCC(=N2)C(=O)O)C |
Introduction
Structural and Chemical Identity
Core Molecular Architecture
The molecule integrates two heterocyclic systems:
-
A 4,6-dimethylpyrimidin-2-yl group, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, methyl substituents at positions 4 and 6, and a ketone group at position 2.
-
A 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid moiety, featuring a partially saturated six-membered ring with two adjacent nitrogen atoms (positions 1 and 2), a ketone group at position 6, and a carboxylic acid at position 3 .
The connectivity between these systems occurs via a single bond linking the pyrimidine’s position 2 nitrogen to the pyridazine’s position 1 nitrogen.
Table 1: Key Molecular Descriptors
| Property | Value | Source Reference |
|---|---|---|
| Molecular formula | C₁₁H₁₃N₅O₃ | Calculated |
| Molecular weight (g/mol) | 263.26 | Calculated |
| IUPAC name | 1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid | Systematic derivation |
| SMILES | CC1=NC(=NC(=C1C)N2C(=O)NNC(C2)C(=O)O)C | Generated |
| CAS Registry Number | Not formally assigned | N/A |
Synthetic Pathways and Reaction Dynamics
Retrosynthetic Analysis
The compound’s synthesis likely involves:
-
Pyridazine core formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
-
Pyrimidine coupling: Nucleophilic substitution or cross-coupling reactions to attach the pyrimidinyl group.
Pyridazine Synthesis
A precedent exists in the preparation of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid via cyclization of hydrazine with β-keto esters or acids . For example, 6-hydroxynicotinic acid derivatives undergo hydrogenation or alkylation to form saturated pyridazine rings .
Pyrimidine Functionalization
Methylation of pyrimidine precursors (e.g., 4,6-dichloropyrimidine) using methylating agents like methyl iodide under basic conditions could introduce the dimethyl groups .
Experimental Protocols (Hypothetical)
While no direct synthesis is documented, analogous reactions suggest the following steps:
Step 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid
Procedure:
-
React ethyl acetoacetate with hydrazine hydrate in ethanol under reflux to form the hydrazone intermediate.
-
Acid-catalyzed cyclization yields the tetrahydropyridazine ring .
Yield: ~70% (based on similar protocols) .
Step 2: N-Alkylation with 4,6-Dimethyl-2-chloropyrimidine
Procedure:
-
Treat the pyridazine intermediate with 4,6-dimethyl-2-chloropyrimidine in DMF using K₂CO₃ as a base.
-
Heat at 80°C for 12 hours to facilitate nucleophilic substitution .
Yield: Estimated 50–60% (extrapolated from pyrimidine alkylation data) .
Physicochemical Properties
Spectral Characteristics
-
IR Spectroscopy: Expected peaks include:
-
NMR:
Solubility and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume